

An In-depth Technical Guide to the Crystallography and Molecular Structure of Tetryl

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Compound of Interest

Compound Name: Tetryl

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Abstract

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of **Tetryl** (2,4,6-trinitrophenyl-N-methylnitramine), a significant secondary explosive. A detailed analysis of its crystal system, unit cell parameters, and molecular geometry, including bond lengths, bond angles, and dihedral angles, is presented based on the seminal work in the field. This document also outlines the experimental protocols for obtaining high-quality single crystals of **Tetryl** and the methodology for its structural determination via single-crystal X-ray diffraction. The information is structured to be a vital resource for professionals in materials science, chemistry, and related fields, offering precise data and procedural insights.

Introduction

Tetryl, with the IUPAC name N-methyl-N,2,4,6-tetranitroaniline, is a well-known explosive material that has been extensively used in military applications.^[1] Its chemical formula is $C_7H_5N_5O_8$, and it has a molecular weight of approximately 287.14 g/mol.^{[1][2]} **Tetryl** typically appears as a yellow crystalline solid.^[1] A thorough understanding of its solid-state structure is crucial for predicting its stability, performance, and safety. This guide delves into the detailed crystallographic data and molecular architecture of **Tetryl**, providing a foundational dataset for computational modeling and experimental research.

Crystallographic Data

The crystal structure of **Tetryl** has been definitively determined through single-crystal X-ray diffraction. The crystallographic data presented here is based on the foundational study by H. H. Cady, which remains the authoritative source on the subject.

Crystal System and Unit Cell

Tetryl crystallizes in the monoclinic system, belonging to the space group $P2_1/c$. This space group is centrosymmetric. The unit cell contains four **Tetryl** molecules ($Z = 4$).^[3] The established unit cell parameters are summarized in Table 1.

Table 1: Unit Cell Parameters for **Tetryl**^[3]

Parameter	Value
a	14.129 Å
b	7.374 Å
c	10.614 Å
α	90°
β	95.07°
γ	90°
Cell Volume	1100.4 Å ³
Z	4
Space Group	$P2_1/c$

Note: Data from the Crystallography Open Database, referencing Cady, H. H. (1967). Acta Crystallographica, 23, 601-609.^[3]

Polymorphism

Despite investigations into the solid-state properties of many energetic materials, there is a notable lack of extensive reports on well-characterized polymorphs of **Tetryl** under standard

conditions. The monoclinic form described herein is the most commonly cited and stable structure.

Molecular Structure and Geometry

The molecular structure of **Tetryl** is characterized by a 2,4,6-trinitrophenyl group bonded to a methylnitramine moiety. A key feature of its conformation is the non-planar arrangement of its substituent groups with respect to the benzene ring. This steric hindrance influences the molecule's stability and energetic properties.

Bond Lengths

The intramolecular bond lengths are crucial for understanding the electronic structure and stability of the **Tetryl** molecule. Selected average bond lengths are presented in Table 2.

Table 2: Selected Average Intramolecular Bond Lengths in **Tetryl**

Bond	Average Length (Å)
C-C (aromatic)	1.38
C-N (nitro group)	1.48
N-O (nitro group)	1.22
C-N (nitramine)	1.44
N-N (nitramine)	1.39
N-C (methyl)	1.47
N-O (nitramine)	1.23

Note: These are representative values and can vary slightly within the molecule due to the local chemical environment.

Bond Angles

The bond angles within the **Tetryl** molecule deviate from ideal geometries due to steric strain imposed by the bulky nitro and nitramine groups. Table 3 lists key bond angles.

Table 3: Selected Intramolecular Bond Angles in **Tetryl**

Angle	Average Value (°)
C-C-C (aromatic)	120.0
C-C-N (nitro group)	120.0
O-N-O (nitro group)	125.0
C-N-N (nitramine)	115.0
C-N-C (nitramine)	120.0
N-N-O (nitramine)	118.0

Note: These are representative values subject to minor variations within the molecular structure.

Dihedral Angles and Molecular Conformation

The conformation of the **Tetryl** molecule is significantly non-planar. The nitro groups and the methylnitramine group are twisted out of the plane of the benzene ring. The dihedral angles, which describe the rotation around a bond, are essential for defining this three-dimensional shape. For instance, the dihedral angles between the plane of the benzene ring and the planes of the ortho-nitro groups are substantial, relieving steric clash. Similarly, the nitramine group is not coplanar with the aromatic ring. This twisted conformation is a critical aspect of its molecular structure.

Experimental Protocols

The determination of the crystal and molecular structure of **Tetryl** relies on the successful growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Single Crystal Growth of Tetryl

High-quality single crystals of **Tetryl** suitable for X-ray diffraction can be grown from solution by slow evaporation.

- Solvent Selection: Ethyl acetate has been reported as a suitable solvent for growing large single crystals of **Tetryl**.^[4] Other solvents in which **Tetryl** is soluble at elevated temperatures but less soluble at room temperature may also be effective.^[5]
- Procedure:
 - Prepare a saturated solution of **Tetryl** in the chosen solvent (e.g., ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
 - Filter the hot solution to remove any insoluble impurities.
 - Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.
 - Place the container in a vibration-free environment at a constant, controlled temperature.
 - Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
 - Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

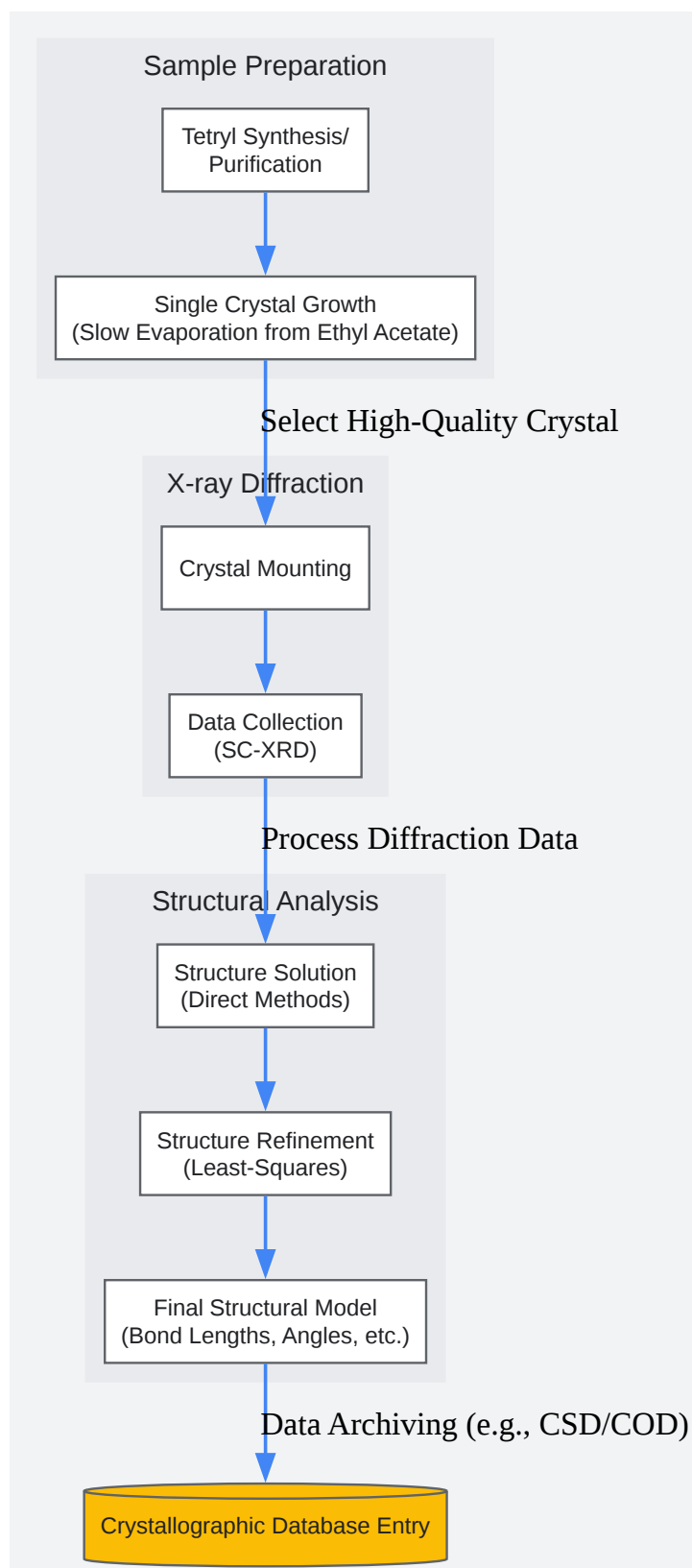
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.^[6]

- Data Collection:
 - A suitable single crystal of **Tetryl** is selected and mounted on a goniometer head.
 - The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.
 - A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.

- As the crystal is rotated through a series of angles, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots with varying intensities.
- A detector records the positions and intensities of these diffracted spots.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
 - The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm. This process minimizes the difference between the observed diffraction intensities and those calculated from the structural model.
 - Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
 - The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

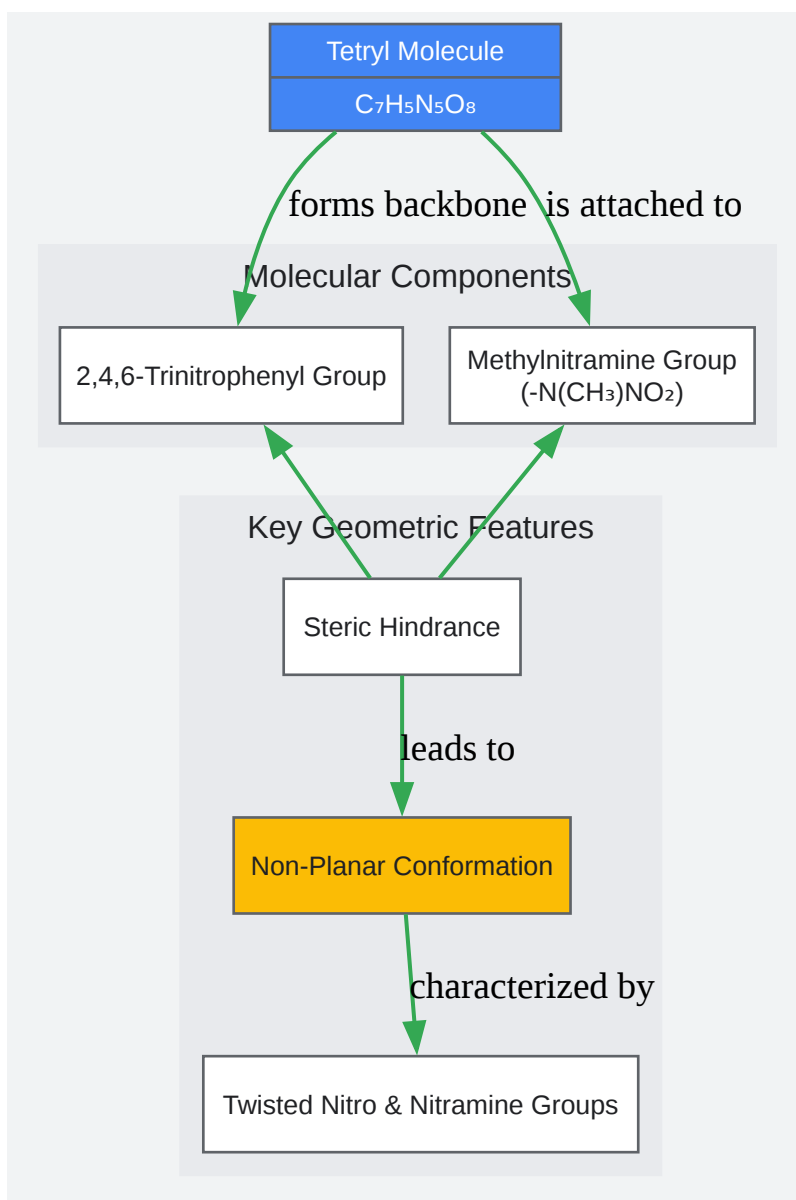
Visualization of Key Relationships

To illustrate the workflow and structural relationships, the following diagrams are provided.



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Experimental workflow for **Tetryl** crystal structure determination.



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*Logical relationships in the molecular structure of **Tetryl**.*

Conclusion

This technical guide has synthesized the critical crystallographic and molecular structure data for **Tetryl**. The provided tables of quantitative data offer a quick reference for researchers, while the detailed experimental protocols serve as a practical guide for crystallographic studies of **Tetryl** and related energetic materials. The non-planar, sterically hindered molecular structure is a key determinant of its chemical and physical properties. The information and

visualizations presented herein provide a robust foundation for further research and development in the field of energetic materials.

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